1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
Description
Properties
CAS No. |
14185-05-8 |
|---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |
InChI Key |
OGVDEACSYKRHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Related CAS |
33860-73-0 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride primarily involves the introduction of an amino group into a diphenyl-substituted propanol framework. Two main synthetic approaches are reported:
Reductive Amination Route:
This method starts from 2-methyl-1,1-diphenylpropan-1-one, which undergoes reductive amination with ammonia or an amine source in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction converts the ketone to the corresponding amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. This approach is favored for its straightforwardness and relatively high yields.Hydrogenation Route:
Another method involves the reaction of 2-methyl-1,1-diphenylpropan-1-ol with ammonia or an amine under catalytic hydrogenation conditions, typically using palladium on carbon as a catalyst and hydrogen gas under pressure. This facilitates the amination of the alcohol derivative to the aminopropanol hydrochloride salt.
Industrial Production Methods
Industrial-scale production adapts the above laboratory methods with modifications for scale, efficiency, and purity:
- Use of continuous flow reactors and high-pressure hydrogenation systems to improve reaction rates and product consistency.
- Employment of robust catalysts such as palladium on carbon to maximize conversion.
- Advanced purification techniques, including extraction and drying steps, are implemented to achieve pharmaceutical-grade purity.
Detailed Synthetic Procedure from Patent Literature
A significant improvement in the preparation of related aminopropanol intermediates is documented in patent KR100638171B1, which, while focusing on a closely related compound, provides valuable insights applicable to this compound synthesis:
- The process involves reacting 3,3-diphenyl-N-methylpropylamine with 1-chloro-2-methyl-2-propanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide.
- The reaction is conducted by refluxing in methyl alcohol for about 8 hours.
- Post-reaction, methanol is removed under reduced pressure, and the product is extracted with ethyl acetate and dried over sodium sulfate.
- The yield reported is high, approximately 95%, with minimal purification required, enabling cost-effective large-scale production.
Table 1: Reaction Conditions and Yield Summary from Patent KR100638171B1
| Parameter | Details |
|---|---|
| Reactants | 3,3-Diphenyl-N-methylpropylamine (100 g) and 1-chloro-2-methyl-2-propanol (50.6 g) |
| Catalyst/Base | Sodium hydroxide (21.3 g) |
| Solvent | Methyl alcohol (500 ml) |
| Reaction Time | 8 hours reflux |
| Workup | Vacuum distillation, water addition, ethyl acetate extraction, drying with sodium sulfate |
| Yield | 125 g (95%) |
Chemical Reaction Analysis
Types of Chemical Reactions
The compound undergoes several types of chemical transformations relevant to its preparation and further derivatization:
- Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Amino and hydroxyl groups can be modified by reducing agents such as sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution: The amino group can participate in substitution reactions with alkyl halides or acyl chlorides to form derivatives.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Convert alcohol to carbonyl |
| Reduction | NaBH4, LiAlH4 | Reduce ketones or amines |
| Substitution | Alkyl halides, acyl chlorides | Derivatization of amino group |
Research Data and Thermal Properties
While direct thermal data for this compound is limited, related compounds with diphenyl and aminopropanol structures exhibit melting points around 116 °C, indicating moderate thermal stability. Decomposition studies on related diphenyl compounds suggest that thermal degradation occurs in the melted state, which is critical for processing and storage considerations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and research findings.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 1,1-Diphenyl-2-methyl-3-aminopropanol HCl | C₁₆H₂₀ClNO* | ~277.8 | 1,1-diphenyl, 2-methyl, 3-amino | Likely high lipophilicity; potential CNS activity (inferred from analogs) | [6] |
| 1-Amino-3-chloro-2-propanol HCl | C₃H₉Cl₂NO | 158.02 | 1-amino, 3-chloro | Unstable due to proximity of Cl⁻ and NH₃⁺; antifertility studies | [4] |
| 1,3-Bis[(1-methylethyl)amino]propan-2-ol Dihydrochloride | C₉H₂₂Cl₂N₂O | 257.20 | Dual isopropylamino groups | Impurity in beta-blocker synthesis; high water solubility | [5] |
| 1-Amino-3-(3-methoxyphenoxy)-2-propanol HCl | C₁₀H₁₆ClNO₃ | 233.69 | 3-methoxyphenoxy, 1-amino | Intermediate for adrenergic agents; moderate logP | [11] |
| 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine HCl | C₁₁H₁₇BrClN | 278.62 | 3-bromophenyl, 2,2-dimethyl | High lipophilicity; potential kinase inhibition | [9] |
*Estimated based on structural analogs.
Key Comparative Insights:
Lipophilicity and Bioavailability: The diphenyl and methyl groups in the target compound likely confer higher lipophilicity (logP) compared to analogs like 1-amino-3-chloro-2-propanol HCl or 1-amino-3-(3-methoxyphenoxy)-2-propanol HCl. This suggests better blood-brain barrier penetration, aligning with CNS-targeting drugs . In contrast, 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride’s dual amino groups enhance water solubility, making it suitable for intravenous formulations .
Synthetic Challenges: Proximity of functional groups (e.g., amino and chloro in 1-amino-3-chloro-2-propanol HCl) can lead to instability, requiring specialized synthesis protocols . The target compound’s diphenyl-methyl configuration may reduce such reactivity, improving shelf life.
Pharmacological Potential: Compounds with methoxyphenoxy or bromophenyl substituents (e.g., [9], [11]) exhibit adrenergic or kinase-modulating activities, suggesting the target compound’s diphenyl groups could similarly interact with aromatic receptor domains. The antifertility activity of 1-amino-3-chloro-2-propanol HCl highlights the role of amino-alcohol hydrochlorides in reproductive health, though the target compound’s efficacy in this area remains unexplored .
Safety and Handling :
- While specific toxicity data for the target compound are absent, analogous hydrochlorides (e.g., tetracycline HCl) require precautions against inhalation and skin contact due to irritancy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride, and how can intermediates be stabilized during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methyl-3-phenylpropanol with phthalimide-protected amines under alkaline conditions, followed by deprotection and hydrochlorination. A critical challenge is stabilizing intermediates with adjacent functional groups (e.g., amino and hydroxyl groups), which may undergo intramolecular cyclization or oxidation. Techniques like low-temperature reaction control (<5°C) and inert atmosphere (N₂/Ar) are recommended to minimize degradation .
Q. How should researchers purify this compound to achieve high analytical purity?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol-water mixtures) is effective. For HPLC purification, a C18 column with a gradient of acetonitrile/water (0.1% TFA) can resolve polar impurities. Confirming purity via melting point analysis (expected range: 180–185°C) and NMR (e.g., absence of residual solvent peaks in DMSO-d₆) is essential .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for diphenyl groups) and methyl/aminopropanol backbone signals (δ 1.2–2.5 ppm).
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and ammonium chloride (2500–3000 cm⁻¹) stretches.
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ at m/z ~316 (base molecular ion) and chloride adducts .
Advanced Research Questions
Q. How do stereochemical variations in the aminopropanol backbone affect pharmacological activity?
- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) can isolate (R)- and (S)-isomers. In vitro assays (e.g., receptor binding studies) should compare their affinity for targets like adrenergic or NMDA receptors. For example, (R)-isomers may show higher activity due to spatial compatibility with receptor pockets, as seen in structurally related compounds .
Q. What analytical strategies resolve contradictions in reported solubility and stability data?
- Methodological Answer : Discrepancies often arise from polymorphic forms. Use X-ray diffraction (XRPD) to identify crystalline vs. amorphous phases. Solubility studies should specify pH (e.g., pH 1.2 for gastric fluid vs. pH 7.4 for plasma) and solvent systems (e.g., PBS with 0.5% Tween-80 for enhanced dispersion). Stability under accelerated conditions (40°C/75% RH) can predict shelf-life .
Q. How can impurity profiles be controlled during scale-up synthesis?
- Methodological Answer : Common impurities include dehydrohalogenation byproducts (e.g., olefins) and unreacted diphenyl precursors. Implement process analytical technology (PAT) like in-situ FT-IR to monitor reaction progress. For diastereomeric impurities, optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Quantify impurities via UPLC-MS/MS with a detection limit <0.1% .
Q. What mechanistic insights explain the compound’s activity in neurological models?
- Methodological Answer : The diphenyl groups may enhance blood-brain barrier penetration, while the aminopropanol moiety acts as a chelator for metal ions (e.g., Cu²⁺) implicated in oxidative stress. In silico docking studies (AutoDock Vina) can predict interactions with enzymes like monoamine oxidase-B (MAO-B). Validate hypotheses via knockout cell models or isotopic tracing (e.g., 14C-labeled analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
